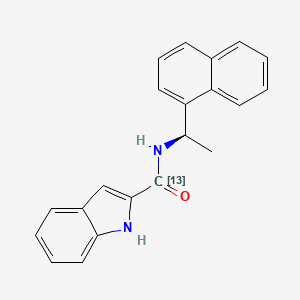

Calindol Amide-13C

説明

特性

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-QGZKNNNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724519 | |

| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217782-43-8 | |

| Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Calindol Amide-13C chemical structure and properties

This guide provides an in-depth technical analysis of Calindol Amide-13C , a stable isotope-labeled reference standard critical for the bioanalysis and quality control of the calcimimetic drug Calindol.

Structural Characterization, Synthesis, and Bioanalytical Applications

Part 1: Executive Technical Overview

This compound is the stable isotope-labeled analogue of Calindol Amide, a key synthetic intermediate and process-related impurity of Calindol (a positive allosteric modulator of the Calcium-Sensing Receptor, CaSR).

In drug development, Calindol (an amine) is synthesized via the reduction of Calindol Amide. Consequently, residual amide serves as a Critical Quality Attribute (CQA) that must be monitored. The 13C-labeled variant functions as the definitive Internal Standard (IS) for LC-MS/MS quantification, offering superior precision over deuterium-labeled analogs by eliminating chromatographic isotope effects (retention time shifts).

Chemical Identity

-

Chemical Name: N-[(1R)-1-(1-Naphthyl)ethyl]-1H-indole-2-carboxamide-[13C]

-

Parent Compound: Calindol (C₂₁H₂₀N₂)

-

Target Analyte: Calindol Amide (C₂₁H₁₈N₂O)

-

Primary Application: Internal Standard for impurity profiling and pharmacokinetic (PK) tracking.

Part 2: Structural & Physicochemical Properties[4]

The transition from Calindol (amine) to Calindol Amide involves the oxidation of the methylene bridge to a carbonyl group. This structural change significantly alters the physicochemical profile, necessitating specific handling protocols.

Comparative Properties Table

| Property | Calindol (Active Drug) | Calindol Amide (Impurity/Precursor) | This compound (Internal Standard) |

| Molecular Formula | C₂₁H₂₀N₂ | C₂₁H₁₈N₂O | [¹³C]ₓC₂₁₋ₓH₁₈N₂O |

| Molecular Weight | ~300.40 g/mol | ~314.38 g/mol | 314.38 + n (mass of 13C) |

| Core Structure | Indole-2-methanamine | Indole-2-carboxamide | Indole-2-carboxamide (Isotope Enriched) |

| H-Bond Donors | 2 | 2 | 2 |

| H-Bond Acceptors | 1 | 2 (Carbonyl + Indole N) | 2 |

| LogP (Predicted) | ~4.6 (Lipophilic) | ~3.8 (Moderate) | ~3.8 (Identical to Unlabeled) |

| pKa (Basic N) | ~9.5 (Amine) | Neutral/Weakly Acidic (Amide) | Neutral |

Isotopic Labeling Strategy

For Mass Spectrometry applications, the ¹³C label is typically incorporated into the Indole ring or the Ethyl linker rather than exchangeable positions.

-

Advantages of ¹³C over ²H (Deuterium): Deuterium labels can undergo H/D exchange in protic solvents or cause a "chromatographic shift" where the IS elutes slightly earlier than the analyte, leading to ionization variations (matrix effects). ¹³C labels are non-exchangeable and co-elute perfectly with the analyte.

Part 3: Synthesis and Production Workflow

The synthesis of this compound follows a convergent pathway, coupling a ¹³C-labeled indole precursor with a chiral naphthyl amine.

Synthetic Pathway Diagram

Figure 1: Synthetic route for this compound.[4][5] The amide bond formation is the critical step, utilizing a labeled indole core to ensure isotopic stability.

Synthesis Protocol Summary

-

Activation: The ¹³C-labeled Indole-2-carboxylic acid is dissolved in DMF. Coupling reagents (e.g., HATU or EDC/HOBt) are added to activate the carboxylic acid.

-

Coupling: (R)-1-(1-Naphthyl)ethylamine is added in the presence of a base (DIPEA). The reaction proceeds at room temperature to prevent racemization of the chiral center.

-

Purification: The crude amide is precipitated with water and purified via silica gel chromatography (Hexane/EtOAc gradient).

-

Verification: Structure is confirmed via ¹H-NMR (amide doublet at ~8.5-9.0 ppm) and HRMS (M+1 shift corresponding to ¹³C count).

Part 4: Bioanalytical Application (LC-MS/MS)

The primary use of this compound is as an Internal Standard for quantifying trace amide impurities in Calindol drug substance or monitoring metabolic oxidation in plasma.

Mass Spectrometry Transitions (MRM)

To detect the amide specifically against the amine background, distinct Multiple Reaction Monitoring (MRM) transitions are used.

-

Analyte (Calindol Amide): Precursor m/z 315.1 [M+H]⁺ → Product m/z 155.1 (Naphthylethyl fragment).

-

Internal Standard (this compound₆): Precursor m/z 321.1 [M+H]⁺ → Product m/z 155.1 (if label is on Indole) OR m/z 161.1 (if label is on Naphthyl).

-

Note: It is crucial to know the exact position of the label to select the correct product ion. If the indole ring is labeled, the naphthyl fragment remains unlabeled.

-

Experimental Protocol: Impurity Quantification

Objective: Quantify Calindol Amide impurity in a Calindol drug batch (Limit of Quantitation: 0.05%).

Reagents:

-

This compound (IS Stock): 100 µg/mL in DMSO.

-

Sample Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Workflow:

-

Standard Preparation: Prepare a calibration curve of Calindol Amide (unlabeled) from 1 ng/mL to 1000 ng/mL.

-

IS Spiking: Add this compound to all standards and samples at a fixed concentration (e.g., 50 ng/mL).

-

Sample Extraction: Dissolve Calindol drug substance (1 mg/mL). Vortex and centrifuge.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase: Gradient elution (A: 0.1% Formic Acid in Water; B: Acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Analytical Logic Diagram

Figure 2: Bioanalytical workflow using this compound to correct for matrix effects during impurity quantification.

Part 5: Handling and Stability

-

Storage: Store solid this compound at -20°C under desiccated conditions.

-

Solution Stability: Stock solutions in DMSO are stable for 6 months at -80°C.[6]

-

Light Sensitivity: Indole derivatives are prone to photo-oxidation. Protect solutions from light using amber vials.

-

Stereochemistry: Ensure the reference standard matches the stereochemistry of the drug (usually the R-enantiomer). The S-enantiomer (ent-Calindol) has significantly lower biological activity but identical mass spectrometric properties.

References

-

Kiefer, L., et al. (2016). Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry. Link

-

MedChemExpress. (2024). This compound Product Standard & Properties. Link

-

PubChem. (2024). Calindol - Compound Summary CID 9882793.[7] National Library of Medicine. Link

-

LGC Standards. (2024). Reference Materials for this compound. Link

-

Nemeth, E. F., et al. (2004). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 1217782-43-8 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Calindol | C21H20N2 | CID 9882793 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Calindol vs. Calindol Amide-13C

The following technical guide provides an in-depth analysis comparing Calindol (the active calcimimetic agent) and Calindol Amide-13C (the stable isotope-labeled analytical standard of its synthetic precursor/impurity).

In CaSR Modulation and Pharmaceutical Impurity Profiling

Executive Summary

This guide delineates the critical distinctions between Calindol , a potent positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), and This compound , a specialized stable isotope standard. While Calindol represents the pharmacological active pharmaceutical ingredient (API), Calindol Amide is its immediate synthetic precursor and a potential process-related impurity. The 13C-labeled variant is the requisite internal standard (IS) for the precise quantification of this impurity in drug substance batches, ensuring compliance with ICH Q3A/B guidelines.

Part 1: Structural & Chemical Divergence

The fundamental difference lies in the linker functionality connecting the indole and naphthyl moieties. This single modification drastically alters physicochemical properties and pharmacological activity.

| Feature | Calindol (The Drug) | Calindol Amide (The Impurity/Precursor) |

| Chemical Name | (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine | (R)-N-[1-(1-naphthyl)ethyl]-1H-indole-2-carboxamide |

| Functional Group | Secondary Amine (-NH-CH2-) | Amide (-NH-CO-) |

| Basicity (pKa) | Basic (~9.[1]5) | Neutral / Very Weakly Basic |

| Solubility | High in acidic media (protonated) | Low aqueous solubility; High in DMSO/MeOH |

| Role | CaSR Calcimimetic (PAM) | Synthetic Intermediate / Impurity |

| 13C Labeling | N/A (Natural Abundance) | This compound : Incorporates 13C (typically at the carbonyl) |

Structural Visualization

-

Calindol: The methylene bridge allows rotational freedom and protonation at physiological pH, essential for ionic interaction within the CaSR transmembrane domain.

-

Calindol Amide: The carbonyl oxygen restricts rotation (planar amide bond) and removes the basic center, nullifying the specific receptor interaction required for calcimimetic activity.

Part 2: Functional Roles & Mechanism

1. Calindol: The Pharmacological Agent

Calindol acts as a calcimimetic , specifically a type II positive allosteric modulator (PAM) of the CaSR. Unlike endogenous calcium which binds to the large extracellular Venus Flytrap domain (VFT), Calindol binds to the 7-transmembrane domain (7-TMD) .

-

Mechanism: It lowers the activation threshold of the CaSR for extracellular calcium (

). -

Signaling Outcome: Potentiation of

coupling, leading to Phospholipase C (PLC) activation,

2. This compound: The Metrological Standard

In drug development, "Calindol Amide" is the penultimate intermediate in Calindol synthesis. The amide bond is reduced (using

-

Usage: this compound is used exclusively in LC-MS/MS assays as an Internal Standard (IS) to quantify the level of Calindol Amide impurity.

-

Why 13C? Deuterated standards (

,

Part 3: Visualization of Pathways

Diagram 1: Synthetic Relationship & Impurity Formation

This diagram illustrates how Calindol Amide serves as the precursor to Calindol and how the 13C standard fits into the analytical workflow.

Caption: Synthetic route showing Calindol Amide as the precursor and its quantification using the 13C standard.

Diagram 2: CaSR Signaling Pathway (Calindol Mechanism)

Understanding the target biology is crucial for researchers using Calindol.

Caption: Calindol binds the transmembrane domain, potentiating Gq signaling and intracellular calcium release.

Part 4: Experimental Protocols

1. Synthesis of Calindol (Brief Overview)

Context: To understand the origin of the Amide impurity.

-

Coupling: React Indole-2-carboxylic acid with (R)-1-(1-naphthyl)ethylamine using a coupling agent (e.g., EDC, HOBt) in DMF.

-

Product:Calindol Amide (Solid precipitate).

-

-

Reduction: Dissolve Calindol Amide in anhydrous THF. Add Lithium Aluminum Hydride (

) slowly at 0°C. Reflux for 2-4 hours.-

Mechanism: The carbonyl (

) is reduced to a methylene ( -

Product:Calindol (Crude oil, purified to HCl salt).

-

Critical Control Point: Incomplete reduction leads to residual Calindol Amide in the final product.

-

2. LC-MS/MS Quantification Protocol

Context: Using this compound to quantify impurity levels in a Calindol batch.

Reagents:

-

Analyte: Calindol API (suspected to contain Amide).

-

Internal Standard: this compound (1 mg/mL in DMSO).

Step-by-Step Workflow:

-

Standard Preparation:

-

Prepare a calibration curve of authentic unlabeled Calindol Amide (1 ng/mL to 1000 ng/mL) in acetonitrile/water.

-

Spike This compound into all standards and samples at a fixed concentration (e.g., 50 ng/mL).

-

-

Sample Preparation:

-

Dissolve 10 mg of Calindol API in 10 mL solvent (1 mg/mL).

-

Spike with This compound (50 ng/mL).

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes. (Note: The Amide is less basic and more hydrophobic than the Amine; it will likely elute later or have a distinct profile depending on pH).

-

-

MS Parameters (MRM Mode):

-

Calindol Amide (Target): Monitor transition

Fragment (e.g., 315.2 -

This compound (IS): Monitor transition

Fragment (e.g., 316.2 -

Note: The +1 Da shift (or +X depending on label count) identifies the IS.

-

-

Calculation:

-

Calculate the Area Ratio:

. -

The 13C IS corrects for matrix effects and injection variability.

-

References

-

Kiefer, L., et al. (2016). "Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists." Bioorganic & Medicinal Chemistry, 24(4), 554-569.

-

Ray, K., et al. (2005). "Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+." Journal of Biological Chemistry, 280(44), 37013-37020.

-

Kessler, A., et al. (2004). "N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor." Bioorganic & Medicinal Chemistry Letters, 14(12), 3345-3349.

-

ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.

Sources

Calindol Amide-13C: The Precision Reference Standard for Calcimimetic Bioanalysis

Executive Summary

In the rigorous landscape of calcimimetic drug development, the accuracy of quantitative bioanalysis is non-negotiable. Calindol Amide , a critical metabolite and structural analogue of the positive allosteric modulator (PAM) Calindol, represents a significant analytical challenge due to its physicochemical properties and susceptibility to matrix effects in plasma.

This technical guide establishes the protocol for utilizing Calindol Amide-13C as the definitive internal standard (IS) for LC-MS/MS assays. Unlike deuterated analogs, which often suffer from chromatographic isotope effects, Carbon-13 labeling ensures perfect co-elution with the analyte, providing real-time correction for ionization suppression and ensuring compliance with FDA and EMA bioanalytical guidelines.

Part 1: The Calcimimetic Landscape & Target Analyte

The Mechanism of Action: CaSR Modulation

Calindol and its derivatives (including the amide form) function as calcimimetics. They act as allosteric modulators on the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor (GPCR) primarily located in the parathyroid gland and kidney.[1][2]

By binding to the transmembrane domain of the CaSR, these compounds increase the receptor's sensitivity to extracellular calcium (

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by Calindol/Calindol Amide, highlighting the Gq-mediated release of intracellular calcium.[1]

Figure 1: Calindol Amide potentiates CaSR signaling via the Gq-PLC-IP3 pathway, triggering intracellular calcium release.[1]

Part 2: The Isotopic Advantage (13C vs. Deuterium)

In quantitative LC-MS/MS, the choice of Internal Standard (IS) dictates the robustness of the assay. For Calindol Amide, a lipophilic molecule prone to phospholipid matrix effects, Carbon-13 (13C) is superior to Deuterium (2H/D).[1]

The "Deuterium Effect" vs. 13C Fidelity

Deuterium is slightly more lipophilic than hydrogen. In high-resolution chromatography (UHPLC), deuterated standards often elute slightly earlier than the unlabeled analyte.

-

The Risk: If the analyte elutes during a matrix suppression zone (e.g., phospholipid elution), but the deuterated IS elutes before it, the IS will not experience the same suppression.[3] This leads to inaccurate normalization and quantitative bias.[3]

The this compound Solution

This compound incorporates stable Carbon-13 isotopes (typically +3 Da or +6 Da mass shift) into the indole or phenyl ring.[1]

-

Chromatographic Co-elution: 13C does not alter the retention time. The IS and the analyte elute at the exact same moment.

-

Matrix Compensation: Any ion suppression affecting the analyte affects the IS identically.

-

Stability: Unlike deuterium, which can undergo H/D exchange in protic solvents, 13C is non-exchangeable.[1]

Table 1: Comparative Analysis of Reference Standards

| Feature | This compound (Recommended) | Deuterated Analog (D5/D6) | Structural Analog |

| Retention Time Match | Perfect (Co-elution) | Shifted (0.1 - 0.5 min earlier) | Different Retention |

| Matrix Effect Correction | Exact Compensation | Partial/Variable | Poor |

| Isotopic Stability | High (Non-exchangeable) | Risk of H/D Exchange | High |

| Mass Shift | +3 to +6 Da (Distinct) | +3 to +6 Da | N/A |

| Regulatory Preference | Gold Standard (FDA/EMA) | Accepted with justification | Last resort |

Part 3: Experimental Workflow & Methodology

Reagents and Standards

-

Analyte: Calindol Amide (Purity >98%).[1]

-

Internal Standard: this compound (Isotopic Enrichment >99 atom % 13C).[1]

-

Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed to minimize handling errors while maximizing recovery.[1]

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

-

IS Spike: Add 20 µL of This compound working solution (500 ng/mL in MeOH).

-

Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex for 5 minutes at 1200 rpm.

-

Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a clean plate.

-

Dilution: Dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

Bioanalytical Workflow Diagram

The following Graphviz diagram outlines the logical flow from sample collection to data integrity check.

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity via 13C-IS normalization.

Part 4: Validation & Regulatory Compliance[1][5]

To meet FDA Bioanalytical Method Validation Guidance (2018) requirements, the following parameters must be validated using the this compound standard.

Selectivity & Specificity[1][5][6]

-

Requirement: Analyze 6 lots of blank matrix (including lipemic and hemolyzed).[1]

-

Acceptance: Interferences at the analyte retention time must be <20% of the LLOQ response. The 13C-IS channel must be free of native analyte interference (Cross-talk check).

Matrix Effect Assessment

Calculate the IS-Normalized Matrix Factor (MF) .

-

Goal: The CV of the IS-Normalized MF across 6 lots should be

. The use of this compound typically yields a CV < 5% due to perfect compensation.

Accuracy & Precision[1]

-

Intra-run: 5 replicates at LLOQ, Low, Mid, and High QC levels.

-

Inter-run: 3 separate runs.

-

Criteria: Mean concentration within ±15% of nominal (±20% for LLOQ).

References

-

U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[1][6][7][5][8][9] Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9882793, Calindol. Retrieved from [Link][1]

-

Kessler, A., et al. (2004).[1][10] Development of calindol as a new calcimimetic acting at the calcium sensing receptor.[10] Bioorganic & Medicinal Chemistry Letters.[1][10] [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. What are CaSR modulators and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. bioagilytix.com [bioagilytix.com]

- 9. fda.gov [fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to a Novel Application: Probing Cellular Metabolism with the ¹³C-Labeled CaSR Modulator, Calindol Amide

Introduction: Bridging Receptor Activation with Metabolic Consequence

In the landscape of drug discovery and cellular biology, a paramount challenge lies in deciphering the precise downstream consequences of receptor modulation. While we can often measure target engagement and downstream signaling, the subsequent ripple effects on the intricate network of cellular metabolism remain complex to unravel. The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor, serves as a prime example. It is a master regulator of extracellular calcium homeostasis, but emerging evidence reveals its profound influence on cell proliferation, differentiation, and core metabolic processes in tissues ranging from bone to adipose.[1][2][3]

Standard approaches often treat the pharmacological agent as a simple activator or inhibitor, overlooking the agent's own metabolic journey within the cell and its potential to be an active participant in metabolic pathways. This guide introduces a novel, integrated strategy to address this gap. We will explore the hypothetical, yet scientifically grounded, application of a custom-synthesized stable isotope tracer, Calindol Amide-¹³C , to achieve two concurrent objectives:

-

To quantify the global metabolic shifts induced by the activation of the Calcium-Sensing Receptor.

-

To simultaneously trace the metabolic fate and biotransformation of the Calindol molecule itself.

This dual-pronged approach, leveraging the power of high-resolution mass spectrometry, moves beyond simple cause-and-effect to provide a holistic, systems-level view of a drug's interaction with cellular machinery. This document is intended for researchers, scientists, and drug development professionals seeking to implement advanced metabolic analysis techniques to gain deeper mechanistic insights.

Part 1: The Tracer and Its Target

A successful tracer experiment is predicated on a deep understanding of both the biological target and the molecular probe.

The Biological Target: The Calcium-Sensing Receptor (CaSR)

The CaSR is a pleiotropic receptor that, upon activation by agonists like extracellular Ca²⁺ or allosteric modulators, couples with various G-proteins (Gq/11, Gi/o, G12/13) to initiate a cascade of intracellular signals.[1] While its role in managing systemic calcium is well-documented, its expression in tissues not directly involved in mineral ion homeostasis points to broader functions.[2][4]

Causality in Experimental Choice: Why focus on CaSR's metabolic impact?

-

Adipocyte Metabolism: CaSR activation in adipocytes has been shown to promote adipogenesis and influence lipogenesis, suggesting a role in energy storage and metabolic syndrome.[2]

-

Bone Metabolism: In osteoblasts and osteoclasts, CaSR senses local calcium fluctuations to modulate bone turnover, a highly energy-dependent process.[3]

-

Cancer Proliferation: CaSR expression is altered in various cancers, where it can influence proliferation pathways that are inextricably linked to reprogrammed cancer metabolism.[1]

Activating this receptor provides a distinct and significant perturbation, making the resulting metabolic changes robust and measurable.

The Molecular Probe: Calindol Amide-¹³C

Calindol is a potent and well-characterized positive allosteric modulator (PAM) of the CaSR, meaning it enhances the receptor's sensitivity to its primary agonist, Ca²⁺.[5][6][7] For our application, we utilize a custom-synthesized variant, Calindol Amide-¹³C.

Structure and Labeling Strategy:

The strategic placement of a stable, non-radioactive ¹³C isotope on the amide carbon is a critical design choice.

-

Why the Amide Carbon? The amide bond is a common site for enzymatic hydrolysis. Placing the ¹³C label here allows for the robust tracking of the core indole-containing fragment of the molecule, even if peripheral groups are cleaved. It provides a stable anchor point to trace the initial steps of biotransformation.

-

Chemical Stability: The ¹³C isotope is chemically identical to ¹²C and does not alter the pharmacological properties of Calindol. This ensures that the observed metabolic effects are due to CaSR activation, not an artifact of the label.[8][9]

Part 2: The Dual-Pronged Experimental Rationale

This protocol is designed as a single, integrated experiment that yields two distinct but complementary datasets.

Pillar A: Untargeted Metabolomics to Assess Global Metabolic Shifts

The first objective is to capture a snapshot of the entire metabolome to understand how CaSR activation rewires cellular pathways. By comparing the metabolic profiles of cells treated with Calindol Amide-¹³C against vehicle-treated controls, we can identify metabolites and pathways that are significantly altered. This is a hypothesis-generating approach that provides a broad view of the drug's impact on the cell's metabolic state.

Pillar B: Stable Isotope Tracing for Calindol Biotransformation

The second, more focused objective is to trace the fate of the Calindol molecule itself. As the cells process Calindol Amide-¹³C, the ¹³C atom acts as a beacon. Any metabolite that incorporates this labeled carbon must be a downstream product of Calindol metabolism. This allows us to definitively map its catabolic pathway.

Hypothesized Metabolic Fate: Indole-containing compounds are typically metabolized by cytochrome P450 (CYP) enzymes in the liver and other tissues.[10][11] Potential biotransformations for Calindol could include:

-

Hydroxylation: Addition of -OH groups to the indole or naphthyl rings.

-

N-dealkylation: Cleavage of the ethyl-amine linker.

-

Dehydrogenation: Formation of reactive intermediates.[10]

-

Conjugation: Addition of glutathione, glucuronic acid, or sulfate to increase water solubility for excretion.[12]

By searching for the characteristic mass shift imparted by the ¹³C atom, we can identify these modified products with high confidence.

Part 3: Integrated Experimental Workflow

A self-validating protocol requires meticulous attention to detail at every stage, from cell culture to data acquisition. The following is a generalized workflow for adherent mammalian cells.

Detailed Step-by-Step Protocol

-

Cell Seeding and Growth:

-

Seed the cells of interest (e.g., HEK-293 cells expressing CaSR, adipocytes, or osteoblasts) in multi-well plates (e.g., 6-well or 12-well).

-

Culture cells to ~80% confluency in standard growth medium. Ensure replicate wells for each condition and time point (n=4-6 is recommended).

-

-

Tracer Introduction:

-

Prepare the treatment medium: standard growth medium containing either a vehicle control (e.g., DMSO) or a final concentration of Calindol Amide-¹³C (e.g., 1-10 µM, based on its EC50[6]).

-

Aspirate the old medium and gently wash cells once with pre-warmed PBS.

-

Add the appropriate treatment medium to each well. This marks time zero (T=0).

-

-

Time-Course Incubation:

-

Return plates to the incubator (37°C, 5% CO₂).

-

Harvest plates at predetermined time points (e.g., 2, 8, 24 hours). The duration depends on the expected rate of metabolism. Shorter times are suitable for central carbon metabolism, while longer times may be needed to observe drug metabolism.[13]

-

-

Metabolism Quenching and Metabolite Extraction (Critical Step):

-

Rationale: This step must be performed rapidly to instantly halt all enzymatic activity, preserving the metabolic snapshot at that exact moment.

-

Place the culture plate on dry ice to cool it rapidly.

-

Aspirate the medium completely.

-

Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water or 50:30:20 acetonitrile:methanol:water) to the wells.

-

Use a cell scraper to detach the cells into the solvent.

-

Transfer the cell slurry to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

-

Sample Finalization:

-

Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C for 15 minutes.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for LC-MS analysis. The pellet can be saved for protein quantification (e.g., BCA assay) for normalization purposes.

-

Dry the supernatant using a vacuum concentrator (SpeedVac) and store at -80°C until analysis. Reconstitute in a suitable injection solvent (e.g., 50:50 methanol:water) just prior to analysis.

-

Part 4: The Analytical Platform: High-Resolution LC-MS/MS

For this dual-purpose experiment, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), particularly a high-resolution instrument like a Q-TOF or Orbitrap, is the platform of choice.[8][14]

Why High-Resolution MS is Essential:

-

Mass Accuracy: It allows for the confident identification of metabolites based on their exact mass, distinguishing between molecules with very similar nominal masses.

-

Isotopologue Resolution: It can resolve the ¹²C (M+0) and ¹³C (M+1) forms of Calindol metabolites, which is the cornerstone of the tracer analysis.[13]

-

Versatility: The same instrument can be run in different modes to acquire both the untargeted metabolomics data and the targeted tracer data within the same sample run.

| Parameter | Setting/Choice | Rationale (The "Why") |

| Chromatography | Reversed-Phase (e.g., C18) or HILIC | C18 separates compounds by hydrophobicity, suitable for drug metabolites. HILIC is better for highly polar central carbon metabolites. |

| Ionization Mode | ESI Positive & Negative Switching | Captures the broadest range of metabolites, as some ionize better as positive ions (e.g., amines) and others as negative ions (e.g., organic acids). |

| MS1 Scan Mode | Full Scan (High Resolution) | Acquires accurate mass data for all ions in a given m/z range, essential for both untargeted metabolomics and identifying potential labeled species. |

| MS2 Scan Mode | Data-Dependent Acquisition (DDA) | Automatically fragments the most intense ions from the MS1 scan, providing structural information for metabolite identification. |

| Mass Resolution | > 60,000 FWHM | Necessary to resolve isotopic peaks and differentiate between isobars, ensuring confident identification of both endogenous metabolites and Calindol products. |

Part 5: Data Analysis and Interpretation

The raw data is processed through two parallel pipelines corresponding to the experimental pillars.

Pipeline for Pillar A (Metabolomics)

-

Data Processing: Use software like XCMS, MS-DIAL, or vendor-specific programs to perform peak detection, alignment across all samples, and deconvolution.

-

Metabolite Identification: Annotate features by matching their accurate mass (m/z) and retention time to metabolic databases (e.g., KEGG, HMDB). MS/MS fragmentation patterns are used for higher-confidence identification.

-

Statistical Analysis: Normalize the data (e.g., to total ion count or protein content). Perform multivariate analysis like Principal Component Analysis (PCA) to visualize overall differences between treated and control groups. Use univariate tests (e.g., t-tests) to generate a volcano plot, which highlights metabolites that are both statistically significant and have a large fold-change.

-

Pathway Analysis: Input the list of significantly altered metabolites into tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify which metabolic pathways are most impacted by CaSR activation.

Pipeline for Pillar B (Tracer Analysis)

-

Labeled Peak Identification: Search the processed data specifically for the exact mass of hypothesized Calindol metabolites, looking for pairs of peaks separated by the mass difference between ¹³C and ¹²C (approx. 1.00335 Da).

-

Confirmation with MS/MS: For any candidate metabolite, examine its MS/MS fragmentation spectrum. The fragment containing the amide group should show the same +1 Da mass shift, confirming the location of the label and validating the metabolite's identity as a true derivative of Calindol.

-

Pathway Reconstruction: Piece together the identified metabolites to construct the biotransformation pathway of Calindol within the cell.

Part 6: Applications in Drug Development & Systems Biology

This integrated approach provides uniquely powerful insights for drug development professionals:

-

Mechanism of Action: It moves beyond "receptor X is activated" to "receptor X activation rewires the citrate cycle and fatty acid synthesis," providing a deeper, more functional understanding of a drug's effect.

-

Off-Target Effects: An untargeted metabolomics approach can reveal unexpected changes in pathways unrelated to the primary target, flagging potential off-target effects or novel mechanisms.

-

Linking Pharmacokinetics and Pharmacodynamics (PK/PD): This method directly links the metabolism of the drug itself (a PK property) with its effect on the cell's metabolic machinery (a PD property) in a single experiment.

-

Biomarker Discovery: Metabolites that are significantly and robustly altered by Calindol treatment could serve as downstream biomarkers of CaSR engagement and activity in more complex in vivo models.

Conclusion

The use of a custom-designed, isotopically labeled pharmacological agent like Calindol Amide-¹³C represents a sophisticated evolution of metabolic pathway analysis. By treating the drug not just as an effector but also as a traceable substrate, we can deconstruct its complex interplay with the cell. This dual-pronged strategy, combining the breadth of untargeted metabolomics with the precision of stable isotope tracing, provides a powerful, self-validating system for generating high-confidence, mechanistic insights that are critical for advancing modern drug discovery and systems biology.

References

-

The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications. PMC. [Link]

-

Role of calcium-sensing receptor in mineral ion metabolism and inherited disorders of... PubMed. [Link]

-

The calcium-sensing receptor and related diseases. Archives of Endocrinology and Metabolism. [Link]

-

Tissue specific role of calcium sensing receptor. Pharmacological Research. [Link]

-

The calcium-sensing receptor in bone metabolism: from bench to bedside and back. PubMed. [Link]

-

Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. PubMed. [Link]

-

Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). PubMed. [Link]

-

Metabolomics and isotope tracing. PMC. [Link]

-

Possible metabolic pathway of indole metabolism in vivo. ResearchGate. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI. [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

-

Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]

-

Metabolic fate and hepatocyte toxicity of reverse amide analogs of conjugated ursodeoxycholate in the rat. PubMed. [Link]

-

Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. PubMed. [Link]

-

Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. [Link]

-

Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]

-

Metabolic fate of the Ah receptor ligand 6-formylindolo[3,2-b]carbazole. PubMed. [Link]

Sources

- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of calcium-sensing receptor in mineral ion metabolism and inherited disorders of calcium-sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic fate of the Ah receptor ligand 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

Protocol Design: 13C-Labeling Assisted Metabolite Identification of Calindol

Executive Summary

This technical guide outlines a rigorous workflow for identifying the metabolic profile of Calindol (N-[(1R)-1-(1-naphthalenyl)ethyl]-1H-indole-2-methanamine), a positive allosteric modulator (calcimimetic) of the Calcium-Sensing Receptor (CaSR).

Due to the lipophilic nature of Calindol (

This protocol leverages Stable Isotope Labeling (SIL) using a [

Part 1: Strategic Rationale & Labeling Chemistry

The Challenge: Endogenous Interference

Calindol contains an indole moiety. Biological matrices (plasma, hepatocytes, microsomes) are rich in endogenous indoles (tryptophan, serotonin, indole-3-acetic acid). In standard LC-MS, these endogenous compounds create a high-noise floor, masking drug-related metabolites.

The Solution: The "Twin-Ion" Strategy

By synthesizing Calindol with a stable isotope label, we create a mass spectral doublet.

-

Substrate A: Unlabeled Calindol (

C). -

Substrate B: [

C -

Incubation: Mixed at a 1:1 molar ratio.

Result: Every drug-related metabolite will appear in the Mass Spectrum as a doublet separated by exactly 6.0201 Da . Endogenous interferences will appear as singlets and can be bioinformatically filtered out.

Synthetic Route for [ C ]-Calindol

To ensure metabolic stability of the label, the

-

Starting Material: [

C -

Key Intermediate: [

C -

Coupling: Reductive amination with (R)-1-(1-naphthyl)ethylamine.

Reaction Scheme:

-

Vilsmeier-Haack Formylation: [

C -

Reductive Amination: Aldehyde + (R)-1-(1-naphthyl)ethylamine + NaBH

Part 2: Experimental Protocol

In Vitro Incubation (Microsomal Stability)

This protocol uses Liver Microsomes (RLM/HLM) to generate Phase I metabolites.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl

) -

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM stock of

C-Calindol and -

Mixing: Combine stocks to create a 1:1 mixture (5 mM total drug concentration).

-

Pre-incubation: Dilute microsomes to 1 mg/mL in phosphate buffer. Add 1:1 drug mix (final conc. 10

M). Pre-incubate at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (3:1 ratio v/v) to precipitate proteins.

-

Centrifugation: 10,000 x g for 15 mins at 4°C. Collect supernatant for LC-MS.

LC-HRMS Acquisition Parameters

High-Resolution Mass Spectrometry (HRMS) is required to resolve the mass defect.

| Parameter | Setting | Rationale |

| Instrument | Q-TOF or Orbitrap (Res > 30,000) | Necessary to resolve isobaric interferences. |

| Ionization | ESI Positive Mode (+ve) | Calindol is a secondary amine, ionizes well in +ve mode. |

| Column | C18 Reverse Phase (2.1 x 100mm, 1.7 | Standard retention of lipophilic drugs. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 5% B to 95% B over 20 mins | Slow gradient to separate isomers. |

| Scan Mode | Full Scan MS + Data Dependent MS/MS (ddMS2) | Full scan for quant/detection; MS2 for structural ID. |

Part 3: Data Processing & Visualization

Mass Defect Filtering (MDF) Workflow

The

-

Mass of

C-Calindol (M+H): ~301.1705 Da -

Mass of

C -

Mass Difference: +6.0201 Da

Algorithm Logic:

-

Filter 1 (MDF): Remove ions outside the mass defect range of Calindol (

50 mDa). -

Filter 2 (Isotope Matching): Search for peak pairs with

and Retention Time shift -

Filter 3 (Intensity Ratio): Confirm 1:1 peak area ratio.

Diagram: The 13C-MetID Workflow

Figure 1: The 13C-Assisted Metabolite Identification Workflow. The "Twin-Ion" search effectively removes endogenous background noise.

Part 4: Predicted Metabolic Pathway & Structural Elucidation

Based on the structure of Calindol and analogous calcimimetics, the following metabolic pathways are prioritized. The

Key Biotransformations

-

N-Dealkylation (Major): Cleavage of the C-N bond.

-

Result: Formation of Indole-2-methanamine (Tracked by

C) and Naphthyl-ethyl-ketone (Lost/Unlabeled).

-

-

Indole Hydroxylation: CYP450 oxidation of the indole ring (positions 4, 5, 6, or 7).

-

Result: Parent + 16 Da (Doublet preserved).

-

-

Naphthyl Hydroxylation: Oxidation of the naphthalene ring.

-

Result: Parent + 16 Da (Doublet preserved).

-

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites.

-

Result: Metabolite + 176 Da.

-

Diagram: Calindol Metabolic Map

Figure 2: Predicted Metabolic Map of Calindol. The

Part 5: References

-

Kessler, A., et al. (2004).[1][2] "N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

-

Ray, K., et al. (2005). "Calindol, a positive allosteric modulator of the human Ca2+ receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca2+."[1][4] Journal of Biological Chemistry. Link

-

Zhu, M., et al. (2009). "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Drug Metabolism and Disposition. Link

-

Ma, S., & Zhu, M. (2009). "Recent advances in applications of liquid chromatography-mass spectrometry in drug metabolism and pharmacokinetics." Chem Pharm Bull. Link

-

Németh, E. F., et al. (2004). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. calindol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Calindol Amide in Biological Matrices via LC-MS/MS using Calindol Amide-13C Internal Standard

Abstract & Introduction

This application note details a robust protocol for the quantification of Calindol Amide in human plasma using Calindol Amide-13C as a stable isotope-labeled internal standard (SIL-IS).

Calindol and its derivatives (including the amide form) are positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR) .[1] These calcimimetics increase the sensitivity of the CaSR to extracellular calcium, suppressing parathyroid hormone (PTH) secretion, which is critical in managing secondary hyperparathyroidism (SHPT) in chronic kidney disease [1, 2].[2]

Why this compound?

While deuterated standards (

Chemical & Physical Properties[5][6][7]

Understanding the physicochemical nature of the analyte is the foundation of a successful extraction strategy.

| Property | Calindol Amide (Analyte) | This compound (IS) | Implication for Method |

| Structure | Indole-based amide | High lipophilicity; requires organic extraction. | |

| LogP | ~4.5 - 5.2 (Estimated) | ~4.5 - 5.2 | Strongly hydrophobic; stickiness to plasticware is a risk. |

| pKa | ~14 (Amide N), ~-2 (Indole N) | Identical | Neutral at physiological pH; ESI+ requires acidic mobile phase. |

| MW | ~314.4 Da (Calculated) | ~315-320 Da (Label dependent) | Precursor ions will differ by the mass of the label. |

Note on Nomenclature: "Calindol" typically refers to the amine form (

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample preparation to data acquisition.

Figure 1: Analytical workflow for the extraction and quantification of Calindol Amide. The co-elution at the LC stage is critical for 13C-IS efficacy.

Detailed Protocol

Instrumentation[8][9]

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

MS System: Sciex Triple Quad 6500+ or Thermo Altis (Triple Quadrupole).

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Why CSH? Charged Surface Hybrid particles provide better peak shape for basic/amide compounds under acidic conditions.

-

Reagents[4]

-

Analyte: Calindol Amide (Reference Standard).[6]

-

Internal Standard: this compound (e.g., from MedChemExpress or specialized isotope labs) [5].

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Mass Spectrometry Conditions (Tuning Guide)

Since exact transitions depend on the specific labeling pattern (e.g., carbonyl-

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Source Temp: 500°C.

-

Spray Voltage: 4500 V.

Target Transitions (Example for Carbonyl-13C Label):

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| Calindol Amide | 315.1 [M+H]+ | 155.1 (Naphthyl-ethyl) | 25 | Quantifier |

| Calindol Amide | 315.1 [M+H]+ | 144.0 (Indole-CO) | 35 | Qualifier |

| This compound | 316.1 [M+H]+ | 155.1 (Unlabeled frag) | 25 | IS Quantifier |

Note: If the label is on the Naphthyl ring, the product ion mass will shift. If on the Indole carbonyl, the product ion retaining the carbonyl will shift.

Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 30% B

-

1.0 min: 30% B

-

3.5 min: 95% B (Elution of hydrophobic Calindol)

-

4.5 min: 95% B

-

4.6 min: 30% B

-

6.0 min: Stop

-

Sample Preparation (Liquid-Liquid Extraction)

Due to the high lipophilicity of Calindol Amide, Protein Precipitation (PPT) often yields poor recovery and dirty extracts. LLE is preferred.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Spike: Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% MeOH). Vortex 10s.

-

Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

-

Alternative: Ethyl Acetate/Hexane (80:20) if MTBE is unavailable.

-

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial or 96-well plate.

-

Caution: Avoid the protein interface layer.

-

-

Evaporation: Dry under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (30:70 ACN:Water). Vortex 1 min.

Mechanism of Action Context

Understanding the biological target helps in interpreting PK/PD data.

Figure 2: Calindol Amide acts as a calcimimetic, enhancing the sensitivity of the Calcium-Sensing Receptor (CaSR) to calcium, leading to reduced PTH secretion.[8]

Validation & Troubleshooting (Self-Validating Systems)

To ensure Scientific Integrity , the method must include these self-checks:

Linearity & Range[14]

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Weighting: 1/x² linear regression.

-

Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect Evaluation (The "Post-Column Infusion" Test)

-

Infuse the analyte post-column at a constant rate.

-

Inject a blank plasma extract via the LC.

-

Observation: If the baseline drops significantly at the retention time of Calindol Amide, you have matrix suppression.

-

Solution: The 13C-IS will correct for this quantitatively, but if suppression >50%, improve extraction (wash step) or reduce injection volume.

Isotopic Purity Check

Before running samples, inject the This compound alone. Monitor the transition for the unlabeled analyte.

-

Requirement: The response in the analyte channel must be < 20% of the LLOQ response.[9] Impure IS will cause false positives.

References

-

Nemeth, E. F., et al. (2004). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor."[10] Proceedings of the National Academy of Sciences.

-

MedChemExpress. "this compound Product Information." MedChemExpress Catalog. Accessed Feb 2026.

-

Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

-

PubChem. "Calindol Compound Summary." National Library of Medicine.

-

Pharmaffiliates. "Calindol-13C,d2 Hydrochloride Reference Standard." Pharmaffiliates Analytics.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. thekingsleyclinic.com [thekingsleyclinic.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 13C Labeled internal standards | LIBIOS [libios.fr]

- 5. rsc.org [rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bundesumweltministerium.de [bundesumweltministerium.de]

- 8. jparathyroid.com [jparathyroid.com]

- 9. agilent.com [agilent.com]

- 10. [Drugs inhibiting parathyroid hormone (PTH) secretion by control of the calcium receptor (calcimimetics)--effect on the set point of calcium-regulated PTH secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust LC-MS/MS Method for Pharmacokinetic Studies of Calindol Using Stable Isotope-Labeled Calindol Amide-13C

Abstract

This application note provides a comprehensive, field-proven guide for the quantitative analysis of Calindol in plasma to support pharmacokinetic (PK) studies. Calindol is a positive allosteric modulator of the calcium-sensing receptor (CaSR) with therapeutic potential.[1][2][3][4] Accurate characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development.[5][6] We present a detailed protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, due to its superior sensitivity and specificity.[7][8][9] The methodology is anchored by the use of Calindol Amide-13C, a stable isotope-labeled (SIL) internal standard, which ensures the highest level of accuracy and precision by correcting for matrix effects and procedural variability.[10][11][] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method for Calindol or similar small molecules.

The Foundational Principle: Stable Isotope Dilution for Quantitative Bioanalysis

The cornerstone of this method is the principle of stable isotope dilution (SID). Unlike radiolabeling, stable isotopes like Carbon-13 (¹³C) are non-radioactive and safe for clinical studies, making them ideal for drug development.[10][13] The SID workflow for LC-MS/MS offers a self-validating system for quantification.

Causality of the Method: The underlying logic is that a SIL internal standard (IS), in this case, this compound, is chemically identical to the analyte (Calindol) and thus behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.[14] Any physical loss of the analyte during sample preparation will be mirrored by an equivalent proportional loss of the IS. Similarly, any suppression or enhancement of the ionization signal caused by the biological matrix will affect both the analyte and the IS equally.

The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (IS) versions of the molecule due to the mass difference imparted by the ¹³C isotope.[15] Therefore, by measuring the ratio of the analyte's signal to the IS's signal, we can accurately calculate the analyte's concentration, effectively nullifying any variations introduced during the analytical process. This makes the SID-LC-MS/MS approach exceptionally robust and trustworthy.[14][15]

Bioanalytical Method: Development & Optimization

A robust bioanalytical method is developed by systematically optimizing the liquid chromatography and mass spectrometry parameters and is validated according to regulatory standards to ensure data integrity.[16][17]

Instrumentation

A triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source, coupled with an ultra-high performance liquid chromatography (UPLC/UHPLC) system, is recommended for achieving the required sensitivity and throughput.[18][19]

Analyte and Internal Standard Details

| Compound | Chemical Formula | Exact Mass | Structure |

| Calindol | C₂₃H₂₄N₂ | 328.19 | (Structure not available) |

| Calindol Amide-¹³C | C₂₂¹³CH₂₃N₃O | 370.19 | (Structure not available) |

Note: The ¹³C is strategically placed on the amide carbonyl group, a metabolically stable position, to prevent isotopic loss during biotransformation.

Mass Spectrometry Optimization

The mass spectrometer is tuned for Calindol and its ¹³C-labeled internal standard by direct infusion into the ESI source. The goal is to identify the most abundant and stable precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[20][21]

Why MRM? This technique acts as a double mass filter. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific, characteristic fragment ion (product ion). This process filters out nearly all chemical noise, allowing for precise quantification even at very low concentrations.[19]

| Parameter | Calindol (Analyte) | Calindol Amide-¹³C (IS) | Rationale |

| Ionization Mode | ESI Positive | ESI Positive | Amine groups readily accept a proton. |

| Precursor Ion (Q1) | m/z 329.2 | m/z 371.2 | Corresponds to the [M+H]⁺ ion. |

| Product Ion (Q3) | m/z 155.1 | m/z 155.1 | A stable, high-intensity fragment. |

| Dwell Time (ms) | 100 | 100 | Sufficient time for data acquisition per point. |

| Collision Energy (eV) | Optimized (e.g., 25) | Optimized (e.g., 25) | Energy required for optimal fragmentation. |

Chromatographic Separation

The objective of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression and ensure analytical accuracy.[6] A reversed-phase separation is ideal for a molecule like Calindol.

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for hydrophobic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation ([M+H]⁺) of the analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |

| Injection Vol. | 5 µL | |

| Gradient Program | Time (min) | %B |

| 0.0 | 10 | |

| 0.5 | 10 | |

| 2.5 | 95 | |

| 3.5 | 95 | |

| 3.6 | 10 | |

| 5.0 | 10 |

Detailed Experimental Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples

Rationale: Accurate preparation of standards is critical for generating a reliable calibration curve, which is the basis of all quantitative measurements. Quality Control (QC) samples at different concentrations are analyzed alongside study samples to validate the accuracy and precision of each analytical run.

Materials:

-

Calindol reference standard

-

This compound internal standard

-

DMSO (Dimethyl sulfoxide)

-

Acetonitrile (LC-MS Grade)

-

Control (drug-free) plasma

Procedure:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~1 mg of Calindol and this compound into separate volumetric flasks.

-

Dissolve in DMSO to create 1 mg/mL stock solutions. Store at -20°C.

-

-

Working Stock Solutions:

-

Prepare a series of intermediate stock solutions of Calindol by serially diluting the primary stock with 50:50 Acetonitrile:Water.

-

Prepare an Internal Standard (IS) working solution at 100 ng/mL by diluting the IS primary stock with acetonitrile.

-

-

Calibration Curve (CC) Standards (e.g., 1 to 1000 ng/mL):

-

Spike 5 µL of the appropriate Calindol working stock solutions into 95 µL of control plasma to create CC standards. This results in a calibration curve ranging from low to high concentrations covering the expected in-vivo range.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in control plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC). These should be prepared from a separate weighing of the reference standard to ensure independence from the calibration curve.

-

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: Biological samples like plasma contain high concentrations of proteins that interfere with LC-MS analysis by clogging columns and suppressing the analyte signal.[22] Protein Precipitation (PPT) is a rapid, simple, and effective method for removing the majority of these proteins.[23][24][25] Acetonitrile is a highly efficient precipitating agent.[23] For exceptionally complex matrices or when higher recovery is needed, Solid Phase Extraction (SPE) offers a more selective cleanup.[26][27]

Procedure:

-

Arrange plasma samples (unknowns, CCs, and QCs) in a 96-well plate.

-

Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[24]

-

Seal the plate and vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

-

Centrifuge the plate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.

-

Inject the prepared sample into the LC-MS/MS system for analysis.

Data Analysis & Pharmacokinetic Interpretation

-

Calibration Curve: The peak area ratio of Calindol to this compound is plotted against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied, as it provides better accuracy at the lower end of the curve.

-

Sample Quantification: The concentration of Calindol in the PK study samples and QCs is calculated using the regression equation derived from the calibration curve.

-

Pharmacokinetic Parameters: The resulting concentration-time data for each subject is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters, including:

-

Cₘₐₓ: Maximum observed plasma concentration.

-

Tₘₐₓ: Time at which Cₘₐₓ is observed.

-

AUC: Area under the concentration-time curve, representing total drug exposure.

-

t₁/₂: Elimination half-life.

-

Method Validation According to Regulatory Guidelines

To ensure the reliability of the data for regulatory submissions, the bioanalytical method must be validated according to guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[16][28][29][30][31]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |

| Calibration Curve | To demonstrate a defined relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99; standards must be within ±15% of nominal value (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the method. | For QCs, intra- and inter-day precision (%CV) ≤15% and accuracy (%RE) within ±15% (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%. |

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |

Conclusion

The described LC-MS/MS method, utilizing this compound as a stable isotope-labeled internal standard, provides a robust, sensitive, and selective platform for the quantitative determination of Calindol in plasma. The use of stable isotope dilution corrects for analytical variations, ensuring high-quality data suitable for pharmacokinetic evaluation. Adherence to the detailed protocols for sample preparation, analysis, and validation will yield reliable data to support critical decision-making throughout the drug development process.

References

-

A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. [Link]

-

Role of RP-HPLC in Pharmacokinetics and Bioavailability Studies: Current Trends. (2025, April 15). ijarsct. [Link]

-

Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. (2025, June 12). Longdom Publishing. [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). DDW. [Link]

-

Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023, February 28). SciTechnol. [Link]

-

USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. (2012, November 1). MDPI. [Link]

-

Bioanalytical Method Validation. (n.d.). FDA. [Link]

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). ijcrt.org. [Link]

-

Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. (2010, January 1). American Pharmaceutical Review. [Link]

-

Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2024, October 9). Preprints.org. [Link]

-

13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. (2024, August 26). Walsh Medical Media. [Link]

-

GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. [Link]

-

Bioanalytical Method Development: A Comprehensive Guide. (2024, December 12). ResolveMass Laboratories Inc.[Link]

-

Harnessing Tandem Mass Spectrometry for Rational Medication Use in Pharmaceutical Sciences. (2025, February 28). Research Journey. [Link]

-

Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (2017, June 1). Agilent. [Link]

-

Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. (n.d.). National Center for Biotechnology Information. [Link]

-

Liquid chromatography in determination of pharmacokinetic properties of compounds in drug discovery process. (2025, May 1). PubMed. [Link]

-

How to prepare plasma samples for HPLC analysis?. (2013, December 29). ResearchGate. [Link]

-

Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists. (2016, February 15). PubMed. [Link]

-

Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. (2022, July 5). ResearchGate. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

-

Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+). (2005, November 4). PubMed. [Link]

-

Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. [Link]

-

What is Solid-Phase Extraction?. (n.d.). Phenomenex. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and synthesis of calindol derivatives as potent and selective calcium sensing receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calindol, a positive allosteric modulator of the human Ca(2+) receptor, activates an extracellular ligand-binding domain-deleted rhodopsin-like seven-transmembrane structure in the absence of Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Liquid chromatography in determination of pharmacokinetic properties of compounds in drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

- 9. rjupublisher.com [rjupublisher.com]

- 10. metsol.com [metsol.com]

- 11. scitechnol.com [scitechnol.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. longdom.org [longdom.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. resolvemass.ca [resolvemass.ca]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 20. agilent.com [agilent.com]

- 21. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. agilent.com [agilent.com]

- 26. researchgate.net [researchgate.net]

- 27. agilent.com [agilent.com]

- 28. labs.iqvia.com [labs.iqvia.com]

- 29. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 30. moh.gov.bw [moh.gov.bw]

- 31. fda.gov [fda.gov]

Application Note: Extraction Efficiency of Calindol Amide-13C from Tissue Homogenates

Abstract

This application note details a robust protocol for the extraction and quantification of Calindol Amide , a lipophilic calcimimetic metabolite, from complex tissue matrices (Liver, Kidney, Brain). Special emphasis is placed on the validation of Calindol Amide-13C as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike deuterated analogs, the 13C-labeled standard eliminates retention time shifts and extraction bias, ensuring that the Internal Standard (IS) perfectly tracks the analyte during Liquid-Liquid Extraction (LLE). This guide provides step-by-step homogenization and extraction protocols, followed by the Matuszewski method for calculating Extraction Efficiency (RE) and Matrix Effects (ME) in compliance with ICH M10 guidelines.

Introduction & Scientific Rationale

The Analyte: Calindol Amide

Calindol is a positive allosteric modulator (calcimimetic) of the Calcium-Sensing Receptor (CaSR).[1] In metabolic studies, the primary amine of Calindol is often subject to Phase II conjugation or modification, resulting in amide derivatives (e.g., acetamides).

-

Chemical Nature: Indole-based, highly lipophilic (LogP > 4.0), and neutral to weakly basic.

-

Challenge: High lipophilicity leads to significant non-specific binding in tissue homogenates.

Why 13C-Labeling?

In quantitative LC-MS/MS, the choice of Internal Standard is critical.[2][3][4]

-

Deuterium (D) vs. Carbon-13 (13C): Deuterated standards often exhibit the "Deuterium Isotope Effect," where the slight difference in physicochemical properties causes the IS to elute slightly earlier than the analyte. In tissue analysis, this separation can place the IS in a different region of matrix suppression than the analyte, invalidating the quantification.

-

The 13C Advantage: 13C-Calindol Amide is chemically identical to the target analyte. It co-elutes perfectly and experiences the exact same matrix suppression and extraction recovery, making it the ideal tool for normalizing data.

Materials & Reagents

| Component | Grade/Specification | Purpose |

| Analyte | Calindol Amide (>98% purity) | Reference Standard |

| Internal Standard | Calindol Amide-13C6 | Correction for recovery/matrix effect |

| Homogenization Buffer | PBS (pH 7.4) : Methanol (80:20 v/v) | Lysing tissue; MeOH aids solubility |

| Extraction Solvent | MTBE (Methyl tert-butyl ether) | High recovery of lipophilic indoles |

| Alkaline Buffer | 0.1 M Ammonium Hydroxide (NH4OH) | Suppress ionization (if basic) to drive into organic phase |